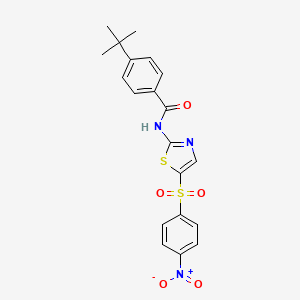

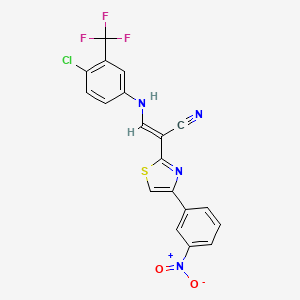

![molecular formula C19H14ClNO2 B2509155 naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime CAS No. 338415-17-1](/img/structure/B2509155.png)

naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthofuran derivatives are a class of organic compounds that have attracted attention due to their diverse pharmacological properties . They are considered potential organic semiconductor materials for optoelectronic applications due to their low cost, high stability, and earth abundance .

Synthesis Analysis

The synthesis of naphthofuran derivatives often involves the coupling of 2-hydroxy-1,4-naphthoquinones with other compounds . For example, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphthofuran diones .

Molecular Structure Analysis

The molecular structure of naphthofuran derivatives can be analyzed using various spectroscopic techniques, including IR, 1H- and 13C-NMR, as well as MS spectroscopy .

Chemical Reactions Analysis

Naphthofuran derivatives can undergo various chemical reactions. For instance, they can interact with sulfur via the Gewald reaction to produce amino-cyano-thienyl naphthofurans . They can also react with benzene diazonium chloride to afford phenylazo-vinyl-malononitrile derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of naphthofuran derivatives can be influenced by their specific structure. For instance, the band gaps of naphthofuran derivatives can be engineered for desirable optoelectronic applications via derivatives designing .

科学的研究の応用

Drug Discovery and Medicinal Chemistry

The naphtho[2,1-b]furan-1-imine scaffold serves as a promising starting point for drug development. Researchers have explored its derivatives for their antitumor properties, cytotoxic activity against cancer cells (such as KB cells), and antiviral effects against viruses like the Japanese encephalitis virus. Additionally, this compound has shown inhibitory effects on human keratinocyte hyperproliferation .

Green Chemistry and Sustainable Synthesis

The synthesis of naphtho[2,1-b]furan-1-imine derivatives via visible-light-mediated [3+2] cycloaddition reactions represents an environmentally friendly approach. This protocol demonstrates excellent regioselectivity, functional group tolerance, and remarkable yields. By utilizing this green and efficient method, researchers can expand the structural diversity of naphtho[2,1-b]furan-4,9-diones and dihydronaphtho[2,1-b]furan-4,9-diones, potentially leading to novel drug candidates .

Materials Science and Optoelectronics

Naphtho[2,1-b]furan-1-imine derivatives exhibit interesting optical properties. For instance, a newly designed intermediate displays strong green emission in solution (505-516 nm) and significant red-shifted emission (625-640 nm) in the solid state due to intense π-π stacking. These characteristics make it a potential candidate for optoelectronic applications .

Photocatalysis and Photochemical Reactions

Researchers have explored visible-light photocatalysis using naphtho[2,1-b]furan-1-imine derivatives. These compounds can participate in [3+2] cycloaddition reactions under photochemical conditions, providing a versatile platform for designing novel organic transformations and functional materials .

Synthetic Chemistry and Molecular Design

The one-step regioselective synthesis of naphthofurans and benzofurans from naphtho[2,1-b]furan-1-imine demonstrates broad substrate scope and moderate to excellent yields. This straightforward protocol allows the incorporation of cyclic and acyclic groups, making it valuable for synthetic chemistry and molecular design .

Biological Studies and Mechanism Investigations

Further studies are needed to explore the biological mechanisms underlying the observed activities of naphtho[2,1-b]furan-1-imine derivatives. Investigating their interactions with cellular targets, pathways, and receptors can provide insights into their potential therapeutic applications .

作用機序

将来の方向性

特性

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOALHDEMATNIH-FXBPSFAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)